molecular formula C14H19NO2S B10909285 methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B10909285
M. Wt: 265.37 g/mol
InChI Key: WOHYVBIGEYZOCC-UHFFFAOYSA-N
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Description

Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that features a unique structure combining a thieno[2,3-c]pyrrole core with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclohexyl-substituted thiophene derivative with a suitable pyrrole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate stands out due to the presence of the cyclohexyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and applications .

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

methyl 5-cyclohexyl-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C14H19NO2S/c1-17-14(16)12-7-10-8-15(9-13(10)18-12)11-5-3-2-4-6-11/h7,11H,2-6,8-9H2,1H3

InChI Key

WOHYVBIGEYZOCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)CN(C2)C3CCCCC3

Origin of Product

United States

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